Isolinderalactone

Descripción general

Descripción

Isolinderalactona es un compuesto de lactona sesquiterpénica aislado de los extractos de raíz de Lindera aggregata, una planta comúnmente utilizada en la medicina tradicional. Este compuesto ha ganado considerable atención debido a sus diversas actividades biológicas, incluidas las propiedades antiinflamatorias, antiproliferativas y antimetastásicas .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La isolinderalactona se puede sintetizar mediante diversos métodos de síntesis orgánica. Un enfoque común implica la extracción del compuesto de los extractos de raíz de Lindera aggregata utilizando solventes como etanol o metanol. El extracto se somete entonces a técnicas cromatográficas para aislar y purificar la isolinderalactona .

Métodos de producción industrial: La producción industrial de isolinderalactona generalmente implica la extracción a gran escala de raíces de Lindera aggregata. Las raíces se secan, muelen y extraen utilizando solventes. El extracto se purifica luego utilizando técnicas como la cromatografía en columna y la cristalización para obtener isolinderalactona en su forma pura .

Análisis De Reacciones Químicas

Tipos de reacciones: La isolinderalactona experimenta diversas reacciones químicas, que incluyen:

Oxidación: Se puede oxidar para formar diferentes derivados.

Reducción: Las reacciones de reducción pueden modificar sus grupos funcionales.

Sustitución: Las reacciones de sustitución pueden introducir nuevos grupos funcionales en la molécula.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Se utilizan agentes reductores como borohidruro de sodio e hidruro de aluminio y litio.

Sustitución: Se emplean reactivos como halógenos y agentes alquilantes.

Principales productos formados:

Oxidación: Formación de derivados oxidados con actividades biológicas alteradas.

Reducción: Formas reducidas con propiedades químicas modificadas.

Sustitución: Derivados sustituidos con posibles nuevas aplicaciones.

Aplicaciones Científicas De Investigación

Glioblastoma Multiforme

Isolinderalactone has shown promising results in the treatment of glioblastoma multiforme (GBM), a highly aggressive brain tumor. Research indicates that this compound induces apoptosis in GBM cells and suppresses tumor growth in vivo. In studies involving human GBM xenograft models, this compound significantly reduced tumor size and inhibited angiogenesis by downregulating vascular endothelial growth factor (VEGF) expression .

Key Findings:

- Induces apoptosis in GBM cells.

- Suppresses tumor growth and angiogenesis.

- Decreases VEGF mRNA and protein levels.

Lung Cancer

In non-small cell lung cancer (NSCLC), specifically A549 cells, this compound has been shown to inhibit cell proliferation and induce apoptosis through the Fas receptor/Fas ligand-mediated pathway. The compound also causes cell cycle arrest by increasing p21 expression, which is crucial for halting cell division . Additionally, this compound inhibits the migration and invasion of A549 cells by downregulating matrix metalloproteinase-2 (MMP-2) and β-catenin expression .

Key Findings:

- Induces apoptosis and cell cycle arrest in A549 cells.

- Inhibits migration and invasion of lung cancer cells.

Breast Cancer

This compound has demonstrated anti-cancer effects on MDA-MB-231 breast cancer cells by inducing apoptosis and inhibiting cell migration. The compound activates pathways that lead to increased expression of pro-apoptotic factors while concurrently reducing the expression of anti-apoptotic proteins .

Case Studies

Traditional Uses and Future Directions

Beyond its anticancer applications, Lindera aggregata has been utilized in traditional medicine for treating various ailments such as chest pain, inflammation, and diabetes. The historical use of this compound suggests potential for broader therapeutic applications, including anti-inflammatory and analgesic properties.

Future research should focus on:

- Clinical Trials : Evaluating the efficacy and safety of this compound in human subjects.

- Mechanistic Studies : Further elucidating the molecular pathways affected by this compound to optimize its therapeutic potential.

- Formulation Development : Exploring delivery systems that enhance bioavailability and target specificity.

Mecanismo De Acción

La isolinderalactona ejerce sus efectos a través de múltiples objetivos y vías moleculares:

Inducción de apoptosis: Induce la apoptosis al regular positivamente las proteínas proapoptóticas y al regular negativamente las proteínas antiapoptóticas.

Activación de la autofagia: Activa la autofagia al aumentar los niveles de LC3B y otras proteínas relacionadas con la autofagia.

Detención del ciclo celular: Induce la detención del ciclo celular en la fase G2/M al inhibir la ciclina B y otros reguladores del ciclo celular.

Generación de especies reactivas de oxígeno (ROS): Aumenta los niveles de ROS, lo que lleva al estrés oxidativo y la activación de la vía MAPK

Comparación Con Compuestos Similares

La isolinderalactona es única debido a sus actividades biológicas y objetivos moleculares específicos. Los compuestos similares incluyen:

Linderalactona: Otra lactona sesquiterpénica con propiedades antiinflamatorias similares.

Costunolide: Una lactona sesquiterpénica conocida por sus actividades anticancerígenas.

Parthenolide: Una lactona sesquiterpénica con propiedades antiinflamatorias y anticancerígenas.

La isolinderalactona destaca por su capacidad de inducir apoptosis, autofagia y detención del ciclo celular a través de vías de señalización mediadas por ROS, lo que la convierte en un candidato prometedor para futuras investigaciones y desarrollos en medicina e industria .

Actividad Biológica

Isolinderalactone (ILL) is a natural sesquiterpene lactone primarily derived from the plant Lindera aggregata, which has a long history in traditional Chinese medicine for treating various ailments, including pain and inflammation. Recent studies have illuminated its diverse biological activities, particularly its anti-inflammatory, anti-cancer, and neuroprotective effects. This article synthesizes findings from various research studies to provide a comprehensive overview of the biological activity of this compound.

Anti-Inflammatory Activity

This compound exhibits significant anti-inflammatory properties, primarily through its effects on macrophages and the NF-κB signaling pathway. A study demonstrated that ILL effectively inhibited lipopolysaccharide (LPS)-induced acute lung injury (ALI) in mice by reducing inflammatory markers such as nitric oxide (NO), prostaglandin E2 (PGE2), interleukins (IL-1β, IL-6), and tumor necrosis factor-alpha (TNF-α). This inhibition is associated with the suppression of iNOS and COX-2 expression and the blockade of NF-κB nuclear translocation, ultimately leading to decreased oxidative stress in macrophages .

Key Findings:

- Inhibition of Inflammatory Mediators : ILL reduced mRNA levels of pro-inflammatory cytokines in LPS-stimulated RAW264.7 cells.

- Mechanism : It inhibits IKKα/β phosphorylation and promotes Nrf2 signaling, enhancing antioxidant responses .

Anti-Cancer Properties

This compound has been shown to induce apoptosis in various cancer cell lines, including glioblastoma, colorectal cancer (CRC), and breast cancer. In glioblastoma models, ILL inhibited tumor growth by suppressing angiogenesis triggered by hypoxic conditions typical of tumor microenvironments. Specifically, it reduced capillary-like tube formation in human brain microvascular endothelial cells (HBMECs) exposed to glioblastoma cell supernatants .

- Cell Cycle Arrest : ILL induces G2/M phase arrest in CRC cells by modulating cyclins and cyclin-dependent kinases .

- Apoptosis Induction : It activates caspase pathways and increases reactive oxygen species (ROS) levels, leading to cell death .

- Anti-Metastatic Effects : ILL inhibits matrix metalloproteinases (MMPs), which are crucial for cancer cell invasion and metastasis .

Neuroprotective Effects

Recent studies have highlighted the potential of this compound in neuroprotection, particularly in models of Alzheimer's disease. It was found to reduce amyloid plaque deposition and neuron apoptosis while alleviating neuroinflammation in transgenic mouse models . This suggests a promising avenue for therapeutic applications in neurodegenerative diseases.

Summary of Biological Activities

Case Studies

- Glioblastoma Treatment : In a study involving U-87 glioblastoma cells treated with this compound under hypoxic conditions, significant inhibition of angiogenesis was observed. The treatment reduced endothelial cell migration and tube formation in vitro and demonstrated efficacy in vivo using Matrigel plug assays .

- Colorectal Cancer : ILL treatment resulted in G2/M arrest and increased apoptosis markers such as cleaved caspases in HCT15 CRC cells. RNA sequencing revealed significant changes in gene expression related to cell cycle regulation and apoptosis pathways .

Propiedades

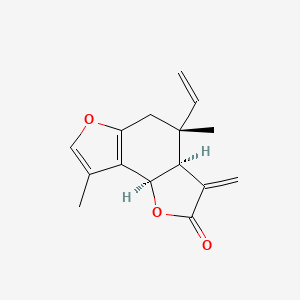

IUPAC Name |

(3aS,4R,8bR)-4-ethenyl-4,8-dimethyl-3-methylidene-5,8b-dihydro-3aH-furo[2,3-e][1]benzofuran-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O3/c1-5-15(4)6-10-11(8(2)7-17-10)13-12(15)9(3)14(16)18-13/h5,7,12-13H,1,3,6H2,2,4H3/t12-,13-,15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXZIFOKTSURLNL-YDHLFZDLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=COC2=C1C3C(C(=C)C(=O)O3)C(C2)(C)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=COC2=C1[C@H]3[C@H](C(=C)C(=O)O3)[C@@](C2)(C)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.